(Z)-3-bromohept-2-ene
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Overview
Description
(Z)-3-bromohept-2-ene: is an organic compound characterized by the presence of a bromine atom attached to the third carbon of a heptene chain, with a double bond between the second and third carbon atoms in the Z-configuration. This configuration indicates that the substituents on the double-bonded carbons are on the same side, giving the molecule specific stereochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation of Alkenes: One common method to prepare (Z)-3-bromohept-2-ene involves the halogenation of hept-2-ene. This reaction typically uses bromine (Br₂) in the presence of a solvent like carbon tetrachloride (CCl₄) under controlled conditions to ensure the formation of the Z-isomer.
Hydroboration-Oxidation: Another method involves the hydroboration of hept-1-yne followed by oxidation. This two-step process first adds borane (BH₃) to the alkyne, forming an organoborane intermediate, which is then oxidized using hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes with stringent control over reaction conditions to ensure high yield and purity of the Z-isomer. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (Z)-3-bromohept-2-ene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂⁻).
Addition Reactions: The double bond in this compound makes it reactive towards addition reactions. For example, hydrogenation using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can convert it to 3-bromoheptane.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form hept-2-yne.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Hydrogenation: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products:
Substitution: Formation of alcohols, nitriles, or amines.
Addition: Formation of saturated alkanes.
Elimination: Formation of alkynes.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (Z)-3-bromohept-2-ene is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology and Medicine:
Biological Probes: The compound can be used to create biologically active molecules that serve as probes in biochemical research to study enzyme mechanisms and receptor interactions.
Industry:
Material Science: It is used in the synthesis of polymers and other materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of (Z)-3-bromohept-2-ene in chemical reactions typically involves the interaction of the bromine atom and the double bond with various reagents. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In addition reactions, the double bond reacts with electrophiles, leading to the formation of new bonds.
Comparison with Similar Compounds
(E)-3-bromohept-2-ene: The E-isomer of 3-bromohept-2-ene has the substituents on opposite sides of the double bond, leading to different stereochemical properties.
3-chlorohept-2-ene: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and physical properties.
3-bromohex-2-ene: A shorter chain analogue with similar reactivity but different physical properties due to the shorter carbon chain.
Uniqueness:
Stereochemistry: The Z-configuration of (Z)-3-bromohept-2-ene gives it unique reactivity and interaction with other molecules compared to its E-isomer.
Reactivity: The presence of the bromine atom makes it more reactive in substitution and elimination reactions compared to its chloro analogue.
Properties
CAS No. |
16530-69-1 |
---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
0 |
Synonyms |
3-Bromo-2-heptene |
Origin of Product |
United States |
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